Ribonolactone

Catalog No.
S1482186
CAS No.
5336-08-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribonolactone

CAS Number

5336-08-3

Product Name

Ribonolactone

IUPAC Name

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1

InChI Key

CUOKHACJLGPRHD-BXXZVTAOSA-N

SMILES

Array

Synonyms

D-(+)-Ribonic Acid γ-Lactone; D-(+)-Ribonolactone; D-Ribono-1,4-lactone; NSC 1031;

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O

The exact mass of the compound D-Ribono-1,4-lactone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1031. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of butan-4-olide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

Ribonolactone (D-ribono-1,4-lactone) is a stereochemically rigid chiral building block derived from the oxidation of D-ribose. In industrial and pharmaceutical procurement, it is primarily valued for its locked furanose ring structure, which eliminates the mutarotation equilibrium inherent to standard pentoses. This structural rigidity provides regiocontrol during selective hydroxyl protection and subsequent functionalization, making it a critical precursor for the scalable synthesis of C-nucleosides, antiviral agents, and complex natural products. Its well-defined stereocenters and compatibility with diverse organometallic coupling conditions establish it as a high-yield alternative to open-chain or hemiacetal sugars in advanced medicinal chemistry workflows [1].

Substituting Ribonolactone with its direct precursor, D-ribose, or cheaper hexono-lactones like D-glucono-1,5-lactone introduces severe process inefficiencies. D-ribose exists in solution as a dynamic equilibrium of alpha- and beta-pyranose and furanose forms, alongside open-chain isomers. This mutarotation leads to complex product mixtures during direct protection or glycosylation, requiring resource-intensive chromatographic separations and drastically lowering the yield of the desired furanose stereoisomer [1]. Furthermore, substituting with other sugar lactones alters the carbon chain length and stereochemical configuration, rendering them fundamentally incompatible with the synthesis of RNA-based nucleoside analogs. Consequently, for target molecules requiring a precise ribofuranosyl scaffold, Ribonolactone is strictly non-interchangeable [2].

Elimination of Mutarotation and Isomeric Purity

Unlike D-ribose, which exists as a complex mixture of interconverting isomers in solution, Ribonolactone maintains a 100% locked furanose ring structure. This prevents the formation of unwanted pyranose or open-chain side products during downstream functionalization [1].

Evidence DimensionIsomeric purity in solution prior to protection
Target Compound Data100% locked 1,4-lactone (furanose) structure
Comparator Or BaselineD-Ribose (Dynamic mixture of α/β-pyranose, α/β-furanose, and linear forms)
Quantified DifferenceComplete elimination of mutarotation-induced isomeric scrambling
ConditionsStandard aqueous or organic solvent conditions

Eliminating mutarotation prevents the formation of complex side-product mixtures, directly increasing the yield of the target furanose isomer and reducing downstream purification costs.

Regioselective Protection Yield for Nucleoside Precursors

Ribonolactone allows for efficient, regioselective protection of its hydroxyl groups. For instance, treatment with benzaldehyde and aqueous HCl yields the 3,4-O-benzylidene derivative as a single diastereomer in 81% yield. In contrast, attempting similar acetalizations on unlocked pentoses like D-ribose typically yields complex, low-yielding mixtures of pyranoside and furanoside acetals [1].

Evidence DimensionYield of single-diastereomer protected intermediate
Target Compound Data81% yield of 3,4-O-(R)-benzylidene-D-ribono-1,4-lactone
Comparator Or BaselineUnlocked D-Ribose (Yields complex, inseparable acetal mixtures)
Quantified Difference>80% yield of a single protected furanose isomer vs. multi-isomer mixtures
ConditionsBenzaldehyde and aqueous concentrated HCl at room temperature

High-yielding, regioselective protection is essential for the scalable, cost-effective synthesis of selectively functionalized nucleoside precursors.

Stereoselective Cyanation in Antiviral API Synthesis

In the synthesis of C-nucleoside antivirals like Remdesivir, Ribonolactone-derived intermediates enable strict stereocontrol during the critical cyanation step. Cyanation of the protected lactone yields the desired β-anomer with a β:α ratio of >95:5 and an 85% overall yield. Standard glycosylations using generic ribose donors typically struggle to achieve such stereoselectivity, often resulting in near 1:1 mixtures [1].

Evidence DimensionDiastereomeric ratio (β:α) in cyanation reactions
Target Compound Data>95:5 β:α ratio (85% yield)
Comparator Or BaselineGeneric ribose donors (~50:50 α/β mixtures without specialized directing groups)
Quantified DifferenceNear-complete stereocontrol for the therapeutically active β-anomer
ConditionsCyanation with TMSCN/TMSOTf and acid additives at low temperature

Maximizing the β-anomer yield directly dictates the overall process efficiency and cost-effectiveness in the bulk manufacturing of C-nucleoside APIs.

Industrial Scalability of Isopropylidene Protection

Ribonolactone demonstrates reliable processability at the industrial scale. The in situ protection of the cis-diol of D-ribonolactone to form 2,3-O-isopropylidene-D-ribono-1,4-lactone has been successfully scaled to 200 kg with an isolated yield of 65%. Direct protection of D-ribose at this scale is highly inefficient due to the competing formation of pyranose acetals [1].

Evidence DimensionLarge-scale protection yield (2,3-O-isopropylidene formation)
Target Compound Data65% isolated yield on a 200-kg scale
Comparator Or BaselineD-Ribose direct protection (Lower yields due to pyranose/furanose scrambling)
Quantified DifferenceReliable, scalable conversion to the target furanose derivative without complex chromatography
ConditionsAcetone, catalytic H2SO4, in situ following bromine oxidation, 200-kg scale

Demonstrated multikilogram scalability ensures that procurement of this building block translates to viable commercial-scale manufacturing without process redesign.

Commercial Synthesis of C-Nucleoside Antivirals

Due to its locked furanose structure and high stereocontrol during cyanation, Ribonolactone is a primary starting material for manufacturing C-nucleoside APIs, including Remdesivir and its analogs. It ensures high yields of the critical β-anomer, minimizing waste in bulk pharmaceutical production[1].

Production of 2'-C-Methyl-Ribonucleosides

Ribonolactone is utilized in the synthesis of 2'-C-methyl-nucleosides, which are inhibitors of the HCV RNA-dependent RNA polymerase. The regioselective protection capabilities of the lactone allow for precise functionalization at the 2-position, a process that is inefficient when starting from unlocked D-ribose [2].

Chiral Pool Synthesis of Complex Natural Products

For total synthesis campaigns targeting molecules like varitriol, malayamycin, and neplanocins, Ribonolactone provides a reliable, stereochemically pure scaffold. Its multikilogram scalability ensures that early-stage research can transition smoothly to process chemistry without changing the core synthetic route [3].

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

148.03717335 Da

Monoisotopic Mass

148.03717335 Da

Heavy Atom Count

10

Melting Point

83 - 85 °C

UNII

64E63NC231

Other CAS

5336-08-3

Wikipedia

Ribonolactone

Use Classification

Cosmetics -> Humectant

Dates

Last modified: 08-15-2023

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